2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol
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Overview
Description
2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with an amino group at the 3-position and an ethanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 3-amino-1H-pyrazole and 2-chloroethanol, the compound can be synthesized through a nucleophilic substitution reaction followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethanol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazoloquinolines: Contain a quinoline ring fused with a pyrazole ring.
Pyrrolopyrazines: Feature a pyrrole ring fused with a pyrazine ring.
Uniqueness
2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol is unique due to its specific substitution pattern and the presence of both amino and ethanol groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(3-aminopyrazolo[3,4-b]pyrazin-1-yl)ethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-2-1-9-5)12(11-6)3-4-13/h1-2,13H,3-4H2,(H2,8,11) |
InChI Key |
SHGBMABXYNNIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NN2CCO)N |
Origin of Product |
United States |
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